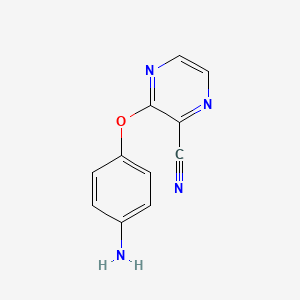![molecular formula C11H15N3O4 B1526040 1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid CAS No. 1200497-71-7](/img/structure/B1526040.png)
1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid
Übersicht
Beschreibung
The compound “1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocyclic Chemistry
Research on heterocyclic compounds such as pyrazoles and imidazoles indicates a broad interest in their synthesis due to their significant biological activities. For example, studies on the synthesis and biological activity of azolylthioacetic acids reveal methods for synthesizing azoles functionalized by the carboxymethyl thiol fragment, indicating the potential for creating diverse derivatives with varied biological effects, including antioxidant, hypoglycemic, and antimicrobial activities (Chornous et al., 2016).
Biological Activity of Carboxylic Acid Derivatives
Carboxylic acids and their derivatives are known for their biological activities. The review on biologically active compounds of plants discusses the structure-related antioxidant, microbiological, and cytotoxic activities of selected carboxylic acids, highlighting the importance of structural differences in determining their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Structural Modifications and Bioactivity
The synthesis and bioevaluation of novel pyrazoles by different methods emphasize the importance of heterocyclic core structures in designing compounds with potential agrochemical and pharmaceutical activities. This underscores the relevance of structural modifications in enhancing biological properties, including antimicrobial, antifungal, and antioxidant activities (Sheetal et al., 2018).
Safety And Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroimidazo[1,2-b]pyrazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)13-4-5-14-8(13)6-7(12-14)9(15)16/h6H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYNMLQBVLRLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



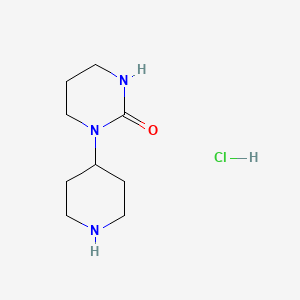
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)

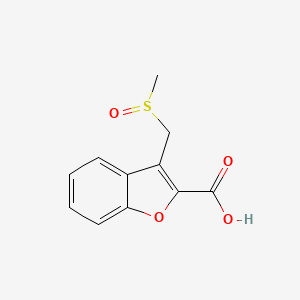
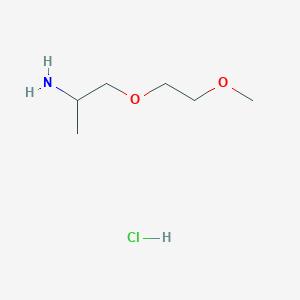
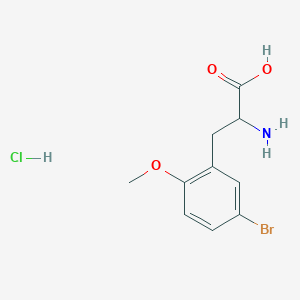
![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)
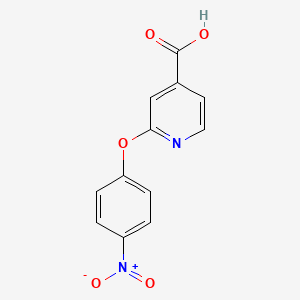
![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)
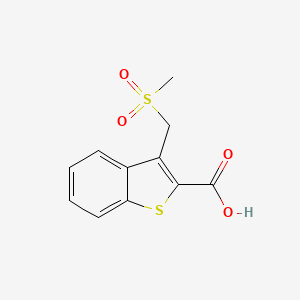
![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)
